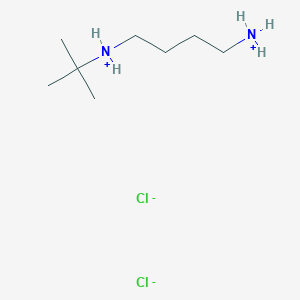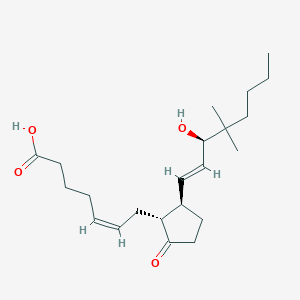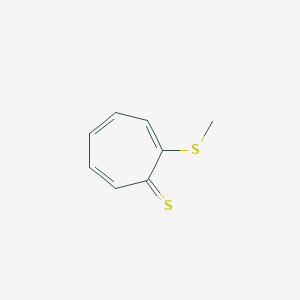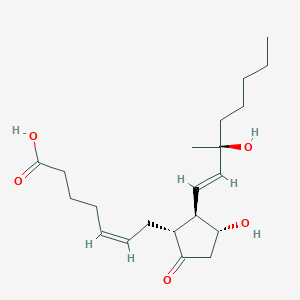
15-méthyl-15S-PGE2
Vue d'ensemble
Description
15(S)-15-methyl Prostaglandin E2 is a synthetic analog of Prostaglandin E2, a naturally occurring prostaglandin with significant biological activities. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in the body, including the regulation of inflammation, blood flow, and the induction of labor . The addition of a methyl group at the 15th position enhances the stability and potency of the compound, making it a valuable tool in scientific research and therapeutic applications.
Applications De Recherche Scientifique
15(S)-15-methyl Prostaglandin E2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of prostaglandins and their analogs.
Biology: The compound is employed in research on cell signaling pathways, inflammation, and immune responses.
Mécanisme D'action
15(S)-15-methyl Prostaglandin E2 exerts its effects by binding to specific prostaglandin receptors on the cell surface. These receptors are G-protein-coupled receptors that activate various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway . The activation of these pathways leads to diverse biological responses, such as the modulation of inflammation, vasodilation, and smooth muscle contraction .
Similar Compounds:
Prostaglandin E2: The natural form of the compound, with similar biological activities but lower stability.
Prostaglandin E1: Another naturally occurring prostaglandin with distinct biological functions, including vasodilation and inhibition of platelet aggregation.
Dinoprostone: A synthetic analog of Prostaglandin E2 used in medical applications, particularly in labor induction.
Uniqueness: 15(S)-15-methyl Prostaglandin E2 is unique due to the presence of the methyl group at the 15th position, which enhances its stability and potency. This modification allows for more precise control over its biological effects and makes it a valuable tool in both research and therapeutic contexts .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
15-methyl-15S-PGE2 interacts with various enzymes, proteins, and other biomolecules. It is a potent gastric antisecretory and antiulcer compound . It binds to the human myometrium with twice the affinity of PGE2 and is ten times more potent than PGE1 in contracting uterine smooth muscle .
Cellular Effects
15-methyl-15S-PGE2 has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit gastric acid secretion in animals and humans .
Molecular Mechanism
The mechanism of action of 15-methyl-15S-PGE2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, making it a valuable tool for researchers investigating specific biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-methyl-15S-PGE2 change over time. It has been shown to cause an immediate and almost complete inhibition of basal gastric acid and pepsin secretion . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 15-methyl-15S-PGE2 vary with different dosages in animal models . It has been shown to be 40 and 100 times more potent, respectively, when given intravenously . High doses may lead to toxic or adverse effects .
Metabolic Pathways
15-methyl-15S-PGE2 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . It is considered to exert its actions in the tissues where it is produced .
Transport and Distribution
15-methyl-15S-PGE2 is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and its localization or accumulation could be affected .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15(S)-15-methyl Prostaglandin E2 typically involves the modification of the natural prostaglandin E2 structure. The process begins with the extraction of arachidonic acid from biological sources, followed by its conversion to Prostaglandin E2 through enzymatic reactions involving cyclooxygenase and prostaglandin synthase . The methylation at the 15th position is achieved using specific methylating agents under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of 15(S)-15-methyl Prostaglandin E2 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 15(S)-15-methyl Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Major Products Formed: The major products formed from these reactions include various derivatives of 15(S)-15-methyl Prostaglandin E2 with altered biological activities. These derivatives are valuable for studying the structure-activity relationships and developing new therapeutic agents.
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGQFHNPNWBVPT-DSFPJDRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303519 | |
| Record name | (15S)-15-Methylprostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35700-27-7 | |
| Record name | (15S)-15-Methylprostaglandin E2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15(S)-15-Methylprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (15S)-15-Methylprostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



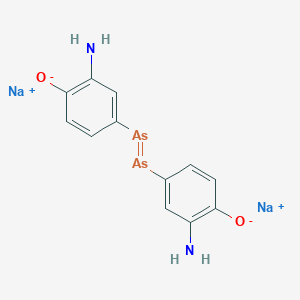

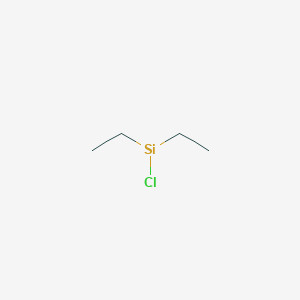
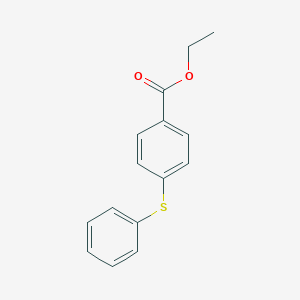
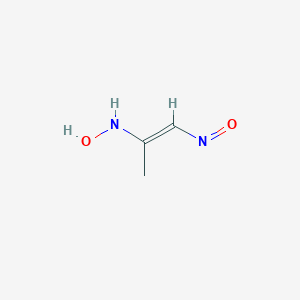

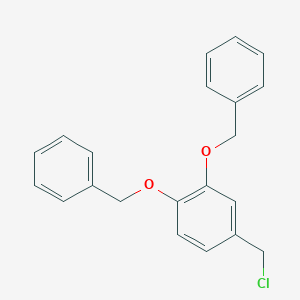
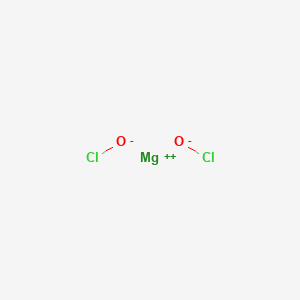
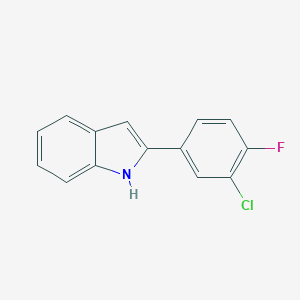
![Benzo[b]thiophene-7-carbaldehyde](/img/structure/B158769.png)

